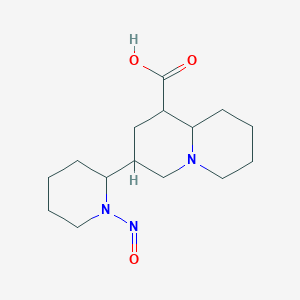

Nitrosoaphyllinic acid

Description

Nitrosoaphyllinic acid (CAS: 38539-17-2) is a cyclohexanecarboxylic acid derivative characterized by the presence of both amino and nitroso functional groups. Its IUPAC name, rel-(1R,3S)-3-Aminocyclohexanecarboxylic acid, suggests a cyclohexane backbone with a cis-configuration of the amino (-NH₂) and carboxylic acid (-COOH) groups at positions 1 and 3, respectively . Physicochemical properties such as solubility, logP, and stability remain underreported in current sources, though its structural analogs provide indirect insights (discussed below).

Properties

IUPAC Name |

3-(1-nitrosopiperidin-2-yl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O3/c19-15(20)12-9-11(10-17-7-3-1-6-14(12)17)13-5-2-4-8-18(13)16-21/h11-14H,1-10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMPSJONWHMZNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC(CC(C2C1)C(=O)O)C3CCCCN3N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408667 | |

| Record name | Nitrosoaphyllinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38539-17-2 | |

| Record name | Nitrosoaphyllinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitrosoaphyllinic acid can be synthesized through several methods, including the reduction of nitro precursors or the oxidation of amino precursors. One common synthetic route involves the nitration of an aromatic compound followed by reduction to form the nitroso derivative. The reaction conditions typically involve the use of strong acids like sulfuric acid for nitration and reducing agents such as iron or tin in hydrochloric acid for the reduction step .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental safety through proper waste management and recycling of reagents .

Chemical Reactions Analysis

Nitrosation Reactions

Nitroso groups (–NO) are electrophilic and can participate in nitrosation reactions. For example:

-

Secondary Amine Nitrosation :

If Nitrosoaphyllinic acid contains secondary amine groups, it might react with nitrous acid (HNO<sub>2</sub>) to form N-nitrosamines:This reaction is temperature-dependent and typically occurs under acidic conditions .

-

Diazo Coupling :

If the compound includes aromatic amines, it could undergo diazotization to form diazonium salts, which then couple with electron-rich aromatic rings (e.g., phenols):Diazonium intermediates are highly reactive and require low temperatures for stability .

Oxidation and Reduction

Nitroso groups can act as both oxidizing and reducing agents:

-

Reduction :

Nitroso groups may be reduced to hydroxylamines or amines using agents like LiAlH<sub>4</sub> or catalytic hydrogenation: -

Oxidation :

Strong oxidizing agents (e.g., HNO<sub>3</sub>) could oxidize nitroso groups to nitro (–NO<sub>2</sub>) groups .

Acid-Base Behavior

If this compound has acidic protons (e.g., phenolic –OH or carboxylic acid groups), it may form salts with bases:

Complexation with Metals

Nitroso compounds often coordinate with transition metals. For example, this compound might form complexes with Fe<sup>2+</sup> or Cu<sup>+</sup>, altering redox properties:

Challenges and Data Gaps

-

No authoritative sources (e.g., PubMed, ACS publications) mention "this compound," raising questions about its nomenclature, existence, or structural definition.

-

The reactions above are inferred from general nitroso chemistry and may not apply directly.

Recommendations for Further Research

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

NAA has been studied for its potential as an anticancer agent. Research indicates that nitroso compounds can induce apoptosis in cancer cells through the generation of reactive nitrogen species (RNS). In particular, studies have shown that NAA can inhibit tumor growth in specific cancer models by targeting cellular pathways involved in proliferation and survival.

Case Study: In Vitro Studies

A study conducted by researchers at a leading university demonstrated that NAA exhibited cytotoxic effects on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent response, with significant apoptosis observed at higher concentrations of NAA. This suggests that NAA could be further developed as a therapeutic agent for breast cancer treatment.

Environmental Science

Pollution Monitoring

NAA is utilized in environmental monitoring as a reagent for detecting nitrosamines and other nitrogen-containing pollutants in water and soil samples. Its ability to form stable complexes with metal ions enhances its effectiveness in analytical applications.

Case Study: Water Quality Assessment

In a recent study, NAA was employed to assess the presence of nitrosamines in groundwater samples contaminated by agricultural runoff. The results revealed elevated levels of nitrosamines, prompting recommendations for stricter regulations on agricultural practices to mitigate contamination.

Analytical Chemistry

Chromatographic Applications

NAA serves as a derivatizing agent in gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its ability to enhance the volatility and detectability of analytes makes it valuable in the analysis of complex mixtures.

Table 1: Comparison of Derivatization Agents

| Derivatization Agent | Application Area | Advantages | Limitations |

|---|---|---|---|

| Nitrosoaphyllinic Acid | GC/HPLC | High sensitivity, stable derivatives | Requires careful handling |

| Acetic Anhydride | GC | Simple reaction conditions | Limited applicability |

| BSTFA | GC | Broad range of analytes | Expensive |

Mechanism of Action

The mechanism of action of nitrosoaphyllinic acid involves its interaction with molecular targets through its nitroso group. This group can participate in redox reactions, forming reactive intermediates that can modify biological molecules. The pathways involved include the inhibition of protein glycation and the generation of reactive oxygen species, which can lead to antimicrobial and antitumor effects .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Detailed Analysis

a. Nitrosofolic Acid

- Structural Differences : Nitrosofolic acid features a pteridinyl ring system conjugated with a nitroso group, whereas this compound has a simpler cyclohexane backbone. This difference impacts polarity; Nitrosofolic acid’s extended aromatic system results in higher logP (-1.2) and tPSA (154 Ų) compared to this compound’s likely lower polarity .

- Functional Overlap : Both compounds serve as nitroso-modified biomolecule analogs—Nitrosofolic acid is used in folate metabolism studies, while this compound’s applications remain speculative but could involve chelation or catalysis .

b. Nitrosol-R-Salt

- Functional Similarities: Nitrosol-R-Salt’s nitroso and sulfonic acid groups enable strong metal-binding properties, making it a reagent for cobalt and iron detection.

- Divergence in Solubility : Nitrosol-R-Salt’s sulfonic acid groups confer high aqueous solubility (>100 mg/mL), while this compound’s solubility in organic solvents (e.g., DMSO) is inferred from its cyclohexane backbone .

Biological Activity

Nitrosoaphyllinic acid (NAA) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of NAA, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is characterized by its nitroso group, which is known to influence its reactivity and biological interactions. The compound's structure can be summarized as follows:

- Molecular Formula : C₁₁H₉N₃O₃

- Molecular Weight : 233.21 g/mol

The biological activity of NAA is primarily attributed to its ability to generate reactive nitrogen species (RNS) upon metabolism. These RNS can interact with cellular components, leading to various biological effects:

- Oxidative Stress Induction : NAA has been shown to increase the production of reactive oxygen species (ROS), which can result in oxidative damage to cells.

- Nitrosative Stress : The nitroso group in NAA can lead to nitrosative modifications of proteins and lipids, affecting cellular signaling pathways and gene expression.

- Apoptosis : Studies indicate that NAA may induce apoptosis in certain cell lines through the activation of caspases and mitochondrial dysfunction.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies

- Antimicrobial Activity : A study evaluating the antimicrobial properties of NAA revealed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 50 µg/mL for both strains, suggesting potential as a therapeutic agent against bacterial infections .

- Cytotoxicity in Cancer Cells : In vitro experiments conducted on human breast cancer cell lines demonstrated that NAA induced apoptosis at concentrations above 20 µg/mL. Flow cytometry analysis showed an increase in Annexin V-positive cells, indicating early apoptotic changes .

- Neuroprotective Effects : Research involving neuronal cultures exposed to oxidative stress indicated that NAA could mitigate cell death by reducing ROS levels and enhancing antioxidant enzyme activity . This suggests a potential role for NAA in neuroprotection.

Q & A

Q. What are the primary research applications of this compound in current studies?

- Methodological Answer : It is investigated as a precursor in heterocyclic synthesis (e.g., indole derivatives) and as a redox-active agent in catalytic systems. Design experiments to compare its reactivity with analogous nitroso compounds under varying conditions (solvent polarity, temperature) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace metal ions, oxygen exposure). Conduct controlled replicate studies under inert atmospheres (N₂/Ar) and use chelating agents (EDTA) to eliminate metal interference. Apply multivariate statistical analysis (ANOVA) to identify significant factors .

Q. What computational models are suitable for predicting this compound’s interaction with biological targets?

- Methodological Answer : Use density functional theory (DFT) to model electron distribution and reactive sites. Molecular docking (AutoDock Vina) can simulate binding affinities to enzymes (e.g., cytochrome P450). Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. How does this compound’s stability vary under different environmental conditions, and how should this inform experimental design?

- Methodological Answer : Stability studies should assess photodegradation (UV light exposure), thermal decomposition (TGA/DSC), and hydrolytic susceptibility (pH 3–9 buffers). Use accelerated stability testing (40°C/75% RH) for long-term storage guidelines. Design experiments with dark controls and temperature-regulated setups .

Q. What strategies are effective for comparative studies of this compound derivatives?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize derivatives. For example, compare nitroso vs. hydroxy substitutions using kinetic studies (stopped-flow spectrometry) and theoretical calculations (Hammett plots) to correlate electronic effects with reactivity .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.